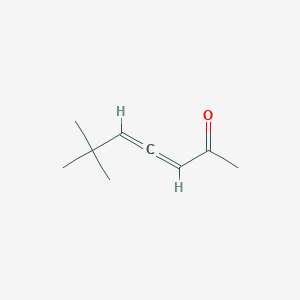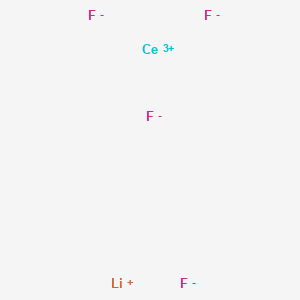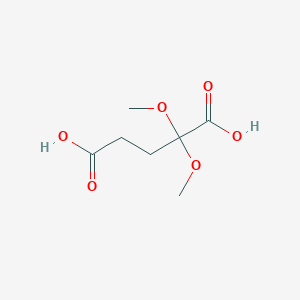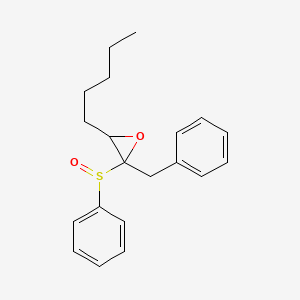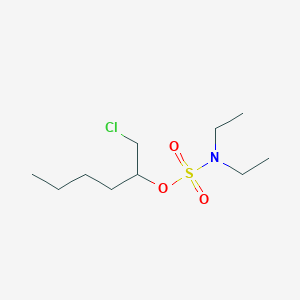
1-Chlorohexan-2-yl diethylsulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chlorohexan-2-yl diethylsulfamate is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a chloro group attached to a hexane chain and a diethylsulfamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chlorohexan-2-yl diethylsulfamate typically involves the reaction of 1-chlorohexane with diethylsulfamic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the sulfamate ester. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Chlorohexan-2-yl diethylsulfamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfonates or other oxidized derivatives.
Reduction Reactions: Reduction of the chloro group can lead to the formation of hexane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include hexanol, hexylamine, and other substituted hexane derivatives.
Oxidation Reactions: Products include sulfonates and other oxidized sulfur-containing compounds.
Reduction Reactions: Products include hexane and its derivatives.
Aplicaciones Científicas De Investigación
1-Chlorohexan-2-yl diethylsulfamate has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1-Chlorohexan-2-yl diethylsulfamate involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the diethylsulfamate group can interact with enzymes and other proteins. These interactions can modulate various biochemical pathways, leading to the observed effects of the compound.
Comparación Con Compuestos Similares
Similar Compounds
1-Chlorohexane: A simpler alkyl halide with similar reactivity but lacking the sulfamate group.
Hexylamine: An amine derivative with different chemical properties and applications.
Hexanol: An alcohol derivative with distinct reactivity and uses.
Uniqueness
1-Chlorohexan-2-yl diethylsulfamate is unique due to the presence of both a chloro group and a diethylsulfamate group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
93293-19-7 |
|---|---|
Fórmula molecular |
C10H22ClNO3S |
Peso molecular |
271.81 g/mol |
Nombre IUPAC |
1-chlorohexan-2-yl N,N-diethylsulfamate |
InChI |
InChI=1S/C10H22ClNO3S/c1-4-7-8-10(9-11)15-16(13,14)12(5-2)6-3/h10H,4-9H2,1-3H3 |
Clave InChI |
IFRIPTVBRYHLFL-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCl)OS(=O)(=O)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Dimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14354950.png)

![4,4'-[Methyl(phenyl)silanediyl]bis(2-methylbut-3-en-2-ol)](/img/structure/B14354965.png)
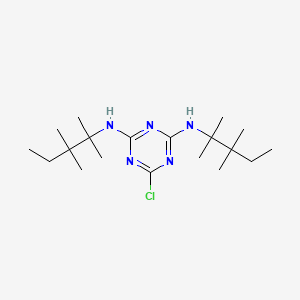
![(4-Fluorophenyl)(oxo)[(propan-2-yl)oxy]phosphanium](/img/structure/B14354975.png)
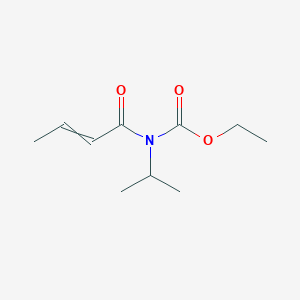
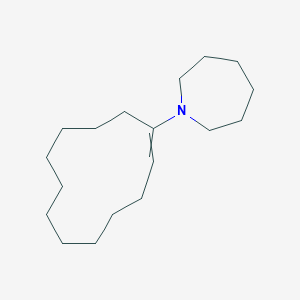
![2-[(2-Hydroxy-5-nitrophenyl)methylidene]butanal](/img/structure/B14354999.png)

![N-Methyl-N-[4-(trimethylsilyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14355012.png)
